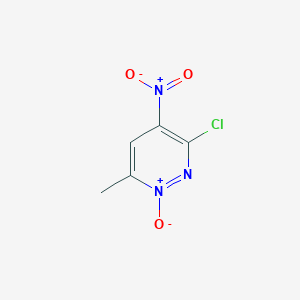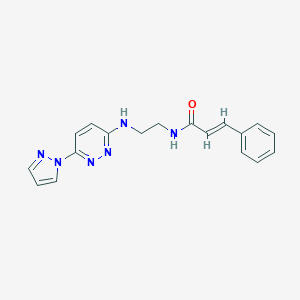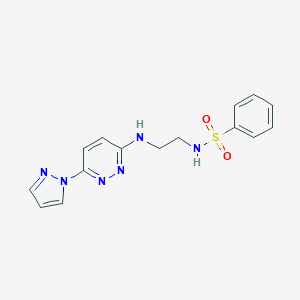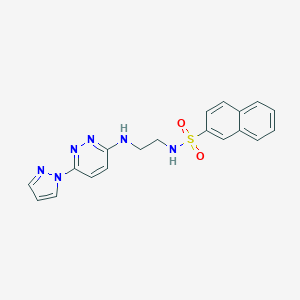
3-Chloro-6-methyl-4-nitropyridazine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 3-Chloro-6-methyl-4-nitropyridazine, which can then be oxidized to form the desired 1-ium-1-olate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-Chloro-6-methyl-4-nitropyridazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Further oxidized pyridazine derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the nucleophile used.
科学研究应用
3-Chloro-6-methyl-4-nitropyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects .
相似化合物的比较
Similar Compounds
3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate: Similar structure but with a different position of the methyl group.
2-Chloro-5-methyl-4-nitropyridine-N-oxide: Another related compound with a different nitrogen position in the ring.
Uniqueness
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H4ClN3O3 |
|---|---|
分子量 |
189.56g/mol |
IUPAC 名称 |
3-chloro-6-methyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4ClN3O3/c1-3-2-4(9(11)12)5(6)7-8(3)10/h2H,1H3 |
InChI 键 |
LRDSHXSUTUKSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B504485.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide](/img/structure/B504486.png)
![5-bromo-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide](/img/structure/B504487.png)
![5-chloro-2-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504489.png)

![4-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504492.png)
![4-butoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504493.png)
![2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504495.png)


![2,5-diethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504501.png)
![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504502.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504503.png)
